Cas no 211682-15-4 ((R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid)
(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid Chemical and Physical Properties
Names and Identifiers
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- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
- Fmoc-R-3-Aminoisobutyric acid
- Fmoc-(R)-3-Amino-2-methylpropanoic acid
- FMoc-aMino-3-(R)-2-Methylpropionic acid
- Fmoc-R-AMPA-OH
- Fmoc-S-AMBA-OH
- Propanoicacid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-, (2R)-
- (R)-3-(FMoc-aMino)-2-Methylpropionic acid
- AmbotzFAA1761
- (R)-Fmoc-β2-Homoala-OH
- (R)-3-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-2-METHYL-PROPIONIC ACID
- (2R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid
- (R)-Fmoc-
- A2-Homoala-OH
- (2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid
- (R)-FMOC-BETA2-HOMOALANINE
- A879221
- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoicacid
- 211682-15-4
- SCHEMBL3740743
- GS-0810
- F15176
- EN300-7226149
- AKOS007930823
- (R)-3-(Fmoc-amino)-2-methylpropanoic Acid
- CS-W009869
- (R)-N-(9-FLUORENYLMETHYLOXYCARBONYL)-3-AMINO-2-METHYL PROPIONIC ACID
- MFCD04040043
- (R)-3-(Fmoc-amino)-2-methylpropionic acid, >=95.0% (HPLC)
- DTXSID30583533
- AKOS015948773
- Fmoc-(R)-3-Amino-2-methylpropanoicacid
- (2R)-3-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-2-METHYLPROPANOIC ACID
- DS-018959
- (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid
-
- MDL: MFCD04040043
- Inchi: 1S/C19H19NO4/c1-12(18(21)22)10-20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m1/s1
- InChI Key: BMUDOYSTGJHGNI-GFCCVEGCSA-N
- SMILES: O(C(NC[C@H](C(=O)O)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 325.13100
- Monoisotopic Mass: 325.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 444
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6
- XLogP3: 3.1
Experimental Properties
- PSA: 75.63000
- LogP: 3.63670
- Optical Activity: [α]/D -10.5±1°, c = 1 in DMF
(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- FLUKA BRAND F CODES:3-10
- Storage Condition:2-8°C
(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R908558-250mg |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid |
211682-15-4 | 98% | 250mg |
1,544.40 | 2021-05-17 | |
| Fluorochem | 224479-250mg |
R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid |
211682-15-4 | 95% | 250mg |
£289.00 | 2022-02-28 | |
| Fluorochem | 224479-1g |
R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid |
211682-15-4 | 95% | 1g |
£577.00 | 2022-02-28 | |
| Fluorochem | 224479-5g |
R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid |
211682-15-4 | 95% | 5g |
£2345.00 | 2022-02-28 | |
| ChemScence | CS-W009869-100mg |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid |
211682-15-4 | ≥97.0% | 100mg |
$72.0 | 2022-04-27 | |
| ChemScence | CS-W009869-250mg |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid |
211682-15-4 | ≥97.0% | 250mg |
$120.0 | 2022-04-27 | |
| ChemScence | CS-W009869-1g |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid |
211682-15-4 | ≥97.0% | 1g |
$398.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F81870-500mg |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid |
211682-15-4 | 95% | 500mg |
¥5570.0 | 2023-09-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024536-500mg |
Fmoc-R-3-Aminoisobutyric acid,95% |
211682-15-4 | 95% | 500mg |
¥6209 | 2022-09-30 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F132962-500mg |
Fmoc-R-3-Aminoisobutyric acid |
211682-15-4 | ≥95%(HPLC) | 500mg |
¥4,139.00 | 2021-05-24 |
(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid Suppliers
(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid
The Compound CAS No. 211682-15-4: (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic Acid
(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid, commonly referred to by its CAS number 211682-15-4, is a highly specialized organic compound with significant applications in the fields of chemistry and biotechnology. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a chiral center at the R configuration, and a methyl substituent. The combination of these structural elements makes it a valuable tool in peptide synthesis, drug discovery, and other advanced chemical processes.
The Fmoc group, as highlighted in the compound's name, plays a crucial role in its functionality. This group is widely used as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). The Fmoc moiety is particularly advantageous due to its stability under basic conditions and its ability to be selectively removed under acidic conditions. Recent advancements in peptide synthesis have further enhanced the utility of this compound, enabling more efficient and precise construction of complex polypeptides and proteins.
Recent studies have focused on the stereochemical properties of (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid. Researchers have explored its enantioselective synthesis methods, which are critical for producing high-purity enantiomers required in pharmaceutical applications. For instance, asymmetric induction techniques using chiral catalysts have been employed to achieve excellent enantioselectivity in the synthesis of this compound. These methods not only improve yield but also reduce the environmental footprint of chemical processes.
In addition to its role in peptide synthesis, this compound has found applications in the development of novel therapeutic agents. Its methyl substituent contributes to the molecule's hydrophobicity, which is advantageous in drug design for improving bioavailability and targeting specific biological pathways. Recent research has demonstrated its potential as a building block for creating bioactive molecules with anti-inflammatory and anticancer properties.
The synthesis of CAS No. 211682-15-4 involves multi-step processes that require precise control over reaction conditions. Key steps include the formation of the Fmoc group through nucleophilic acyl substitution and the subsequent incorporation of the chiral center via stereoselective reactions. Innovations in catalytic asymmetric synthesis have significantly streamlined these processes, making large-scale production more feasible.
From an environmental standpoint, there has been growing interest in developing sustainable methods for synthesizing this compound. Green chemistry principles, such as the use of renewable feedstocks and energy-efficient reaction conditions, are being integrated into its production processes. These efforts align with global initiatives to reduce chemical waste and minimize ecological impact.
In conclusion, (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid (CAS No. 211682-15-4) stands out as a versatile and indispensable compound in modern chemistry. Its unique structure, combined with advancements in synthetic methodologies and applications across diverse fields, underscores its importance in both academic research and industrial settings. As research continues to evolve, this compound is expected to play an even greater role in driving innovation and discovery.
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